N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine
Overview
Description
Pyrrolysine is an N-acyl-amino acid that is lysine in which one of the amino nitrogens at position N6 is replaced by a 3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl group. It is a lysine derivative, a N-acyl-amino acid, a pyrroline and a secondary carboxamide.
Scientific Research Applications
Identification of Heterocyclic Nitrogen Compounds
Research has identified new heterocyclic nitrogen compounds from glucose-lysine and xylose-lysine Maillard model systems. These compounds, formed through the Maillard reaction, suggest potential applications in understanding food chemistry and the impact of glycation on proteins in biological systems. The study identifies compounds like epsilon-[2-formyl-5-(hydroxymethyl)pyrrole-1-yl]-L-norleucine and 1-(5-carboxy-5-aminopentyl)-2-formyl-3-(1,2,3-trihydroxypropyl)pyrrole, indicating the complexity of reactions involving lysine derivatives (Bailey, Ames, & Mann, 2000).
Impact on Volatile Reaction Products
Another study focused on the effect of pH on volatile reaction products in xylose-lysine model systems. This research sheds light on how different conditions can influence the formation of nitrogen-containing compounds, contributing to flavors in food products. The findings demonstrate the diverse range of compounds that can arise from the interaction of lysine with sugars under varying conditions (Apriyantono & Ames, 1993).
Marine Natural Product Synthesis
The synthesis of marine natural products from L-lysine, such as Nalpha-(4-bromopyrrolyl-2-carbonyl)-L-homoarginine, highlights the role of lysine derivatives in the biosynthesis of complex molecules. This research offers insights into the potential applications of lysine derivatives in synthesizing biologically active compounds and exploring their ecological roles in marine environments (Lindel, Hochgürtel, Assmann, & Köck, 2000).
Genetic Encoding and Protein Modification
Studies have demonstrated the genetic encoding of lysine derivatives for site-specific protein modification. This has significant implications for the field of protein engineering, allowing for the precise modification of proteins with functional groups that can be used in various biochemical and biophysical studies. Such modifications expand the toolkit available for studying protein function and interactions in a controlled manner (Nguyen et al., 2009).
Properties
IUPAC Name |
2-amino-6-[(3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-8-5-7-14-10(8)11(16)15-6-3-2-4-9(13)12(17)18/h7-10H,2-6,13H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMKMMPBOQKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=NC1C(=O)NCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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